![molecular formula C13H13IN2O B5886491 3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide](/img/structure/B5886491.png)
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide
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Overview
Description
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide, also known as HMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMP is a quaternary ammonium salt that is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of 3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide is not fully understood. However, it is believed that this compound acts by disrupting the cell membrane of microorganisms, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. This compound has been found to be non-cytotoxic to mammalian cells at concentrations up to 100 µM. This compound has also been shown to have minimal effects on the liver and kidney function in rats.
Advantages and Limitations for Lab Experiments
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide has several advantages for use in lab experiments. This compound is easy to synthesize, and it has a high purity and stability. This compound has also been shown to have minimal toxicity and side effects, making it a safe and effective reagent for use in various experiments.
However, there are also limitations to the use of this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in aqueous solutions. This compound also has a short shelf life, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the study of 3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide. One potential direction is the development of new synthetic methods for this compound that can improve its solubility and stability. Another direction is the study of the mechanism of action of this compound, which can provide insight into its potential applications in various fields.
Furthermore, the study of the antimicrobial and antiparasitic properties of this compound can lead to the development of new drugs for the treatment of infectious diseases. This compound can also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. This compound is easy to synthesize, has minimal toxicity, and has been shown to have antimicrobial and antiparasitic properties. The study of this compound can lead to the development of new drugs and materials with potential applications in various fields.
Synthesis Methods
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide can be synthesized through a reaction between 3-hydroxypyridine and benzaldehyde oxime in the presence of methyl iodide. The reaction yields this compound as a white crystalline solid with a melting point of 202-204°C. The synthesis of this compound is relatively simple and can be accomplished with high yields.
Scientific Research Applications
3-[(hydroxyimino)(phenyl)methyl]-1-methylpyridinium iodide has been extensively studied for its potential applications in various fields. In the field of chemistry, this compound is used as a reagent for the determination of various metals, such as copper, lead, and mercury. This compound has also been used as a ligand for the synthesis of metal complexes.
In the field of biology, this compound has been studied for its antimicrobial and antiparasitic properties. This compound has been found to be effective against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to inhibit the growth of parasites, such as Trypanosoma cruzi and Leishmania donovani.
properties
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)13(14-16)11-6-3-2-4-7-11;/h2-10H,1H3;1H/b14-13+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPOKLHNLGZLS-IERUDJENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=NO)C2=CC=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC(=C1)/C(=N/O)/C2=CC=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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